molecular formula C21H20N2O3S B2832980 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide CAS No. 683265-54-5

4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide

Cat. No. B2832980
CAS RN: 683265-54-5
M. Wt: 380.46
InChI Key: BYMYHHMVZQEMFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide” involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, which is then reacted with benzyl sulfamide to form an intermediate. This intermediate is then reacted with 9,10-anthraquinone-1,4-dione or anthracene-9,10-dione to form "4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide".


Molecular Structure Analysis

The molecular structure of “4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C29H22N2O5S, and the average mass is 510.56 Da.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Compounds related to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide, such as various sulfanilamide derivatives, have been synthesized and characterized using techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. These studies offer insights into the molecular structures and properties of these compounds (Lahtinen et al., 2014).

Biological Evaluation and Potential Applications

  • Carbonic Anhydrase Inhibition : Derivatives of 4-substituted benzenesulfonamides, including those with structures similar to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide, have been evaluated for inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Abdel-Aziz et al., 2019).

Advanced Materials and Polymers

  • Polyimide Synthesis : Research has been conducted on novel polyimides based on flexible diamines, including those with sulfone, ether, and amide structures similar to 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide. These studies contribute to the development of new materials with potential applications in various industries (Mehdipour‐Ataei et al., 2004).

Anticancer Activity

  • Anticancer Potential : Certain derivatives of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide have been evaluated for their cytotoxic activity against cancer cell lines. This research is pivotal in the search for new anticancer agents (Ravichandiran et al., 2019).

Chemical Reactions and Processes

  • Chemical Synthesis and Reactions : Studies have been conducted on the reactions of similar compounds under various conditions, contributing to the understanding of their chemical behavior and potential applications in synthesis processes (O'Conner & Ramage, 1977).

Mechanism of Action

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, thereby affecting the balance of carbon dioxide and bicarbonate in the body .

Result of Action

The molecular and cellular effects of 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide’s action would depend on the specific context. By inhibiting Carbonic Anhydrase 2, it could potentially disrupt normal cellular processes that depend on the enzyme’s activity .

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-23(16-17-8-4-2-5-9-17)27(25,26)20-14-12-18(13-15-20)21(24)22-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMYHHMVZQEMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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